Tetrabutylammonium sulfamate

Vue d'ensemble

Description

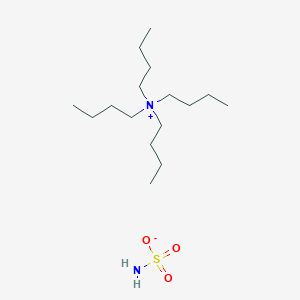

Tetrabutylammonium sulfamate is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(NH₂SO₃). It is a quaternary ammonium salt where the ammonium ion is substituted with four butyl groups, and it is paired with a sulfamate anion. This compound is known for its lipophilic properties and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylammonium sulfamate can be synthesized through the reaction of tetrabutylammonium hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of tetrabutylammonium hydroxide in water.

- Addition of sulfamic acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolation of the product by evaporation of the solvent and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale mixing of tetrabutylammonium hydroxide and sulfamic acid in industrial reactors.

- Continuous stirring and monitoring of reaction conditions to ensure complete conversion.

- Use of industrial evaporators and crystallizers to isolate and purify the product.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutylammonium sulfamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

Complexation Reactions: It can form complexes with metal ions, which are useful in various catalytic processes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

N-Acyl Sulfamates: Formed from the reaction with carboxylic acids.

Monobactams: Synthesized using this compound as a precursor.

Applications De Recherche Scientifique

Chemistry

Tetrabutylammonium sulfamate plays a crucial role in organic synthesis:

- Synthesis of N-acyl sulfamates : This compound is utilized to form N-acyl sulfamates from carboxylic acids, which are important intermediates in pharmaceuticals and agrochemicals.

- Monobactam synthesis : It serves as a precursor for the synthesis of monobactams, a class of β-lactam antibiotics effective against Gram-negative bacteria.

Biology

In biological research, this compound has been employed to study enzyme inhibition and protein modification:

- Enzyme inhibition studies : The compound has been investigated for its ability to inhibit specific enzymes, contributing to the understanding of biochemical pathways and potential therapeutic targets.

- Protein modification : Its lipophilic nature allows it to interact with proteins, facilitating studies on protein structure and function.

Medicine

This compound is being explored for its potential in drug development:

- Antibiotic synthesis : It has been investigated as a key reagent in synthesizing novel antibiotics, particularly those targeting resistant bacterial strains.

- Drug formulation : Its properties may enhance drug solubility and bioavailability, making it a candidate for formulation studies.

Industrial Applications

Beyond scientific research, this compound finds utility in various industrial processes:

- Phase-transfer catalysis : This compound acts as an effective phase-transfer catalyst, facilitating reactions between immiscible phases (e.g., organic and aqueous) by transporting ionic reactants into organic solvents.

- Production of specialty chemicals : It is used in synthesizing various specialty chemicals due to its reactivity and ability to stabilize intermediates during chemical reactions.

Case Study 1: Synthesis of N-acyl Sulfamates

In a study focused on synthesizing N-acyl sulfamates using this compound, researchers demonstrated its effectiveness as a coupling agent. The reaction conditions were optimized for yield and purity, showcasing the compound's utility in pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that this compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic potential.

Mécanisme D'action

The mechanism of action of tetrabutylammonium sulfamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfamate group can participate in nucleophilic substitution reactions, while the tetrabutylammonium ion can stabilize reaction intermediates. This dual functionality makes it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabutylammonium Bromide: Used as a phase-transfer catalyst and in the synthesis of bioactive heterocycles.

Tetrabutylammonium Fluoride: Employed in desilylation reactions.

Tetrabutylammonium Hydroxide: Utilized in various organic synthesis reactions as a strong base.

Uniqueness

Tetrabutylammonium sulfamate is unique due to its sulfamate group, which imparts distinct reactivity compared to other tetrabutylammonium salts. This makes it particularly useful in the synthesis of N-acyl sulfamates and monobactams, which are not easily accessible using other tetrabutylammonium compounds.

Activité Biologique

Tetrabutylammonium sulfamate (TBAS) is a quaternary ammonium compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological systems. The molecular formula for TBAS is , with a molecular weight of approximately 339.54 g/mol. Its structure allows it to function effectively as an ion-pairing agent in various chemical reactions.

Mechanisms of Biological Activity

Antimicrobial Properties

Research indicates that TBAS exhibits antimicrobial properties, making it a candidate for use in formulations aimed at controlling microbial growth. The quaternary ammonium structure is known to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that TBAS can inhibit the growth of various bacterial strains, suggesting its utility in pharmaceutical applications where microbial control is essential .

Phase Transfer Catalysis

TBAS acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, which enhances reaction efficiency. This property is particularly useful in organic synthesis and has implications for drug formulation processes .

Antimicrobial Activity

A study conducted by Papot et al. highlighted the effectiveness of TBAS in inhibiting specific bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on concentration and exposure time .

Toxicological Assessments

Toxicological evaluations indicate that TBAS has a relatively low toxicity profile. In animal studies, no significant adverse effects were observed at doses below 600 mg/kg body weight per day. However, higher doses resulted in changes in organ weights and some histopathological alterations . The no observed adverse effect level (NOAEL) was established at 180 mg/kg body weight per day.

Environmental Impact

The environmental implications of TBAS have also been studied, particularly regarding its biodegradability and potential toxicity to aquatic life. Research suggests that while TBAS is effective as an antimicrobial agent, its persistence in the environment requires careful consideration during application .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Commonly used as a phase transfer catalyst |

| Tetraethylammonium bromide | Quaternary Ammonium Salt | Less hydrophobic than tetrabutyl derivatives |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Exhibits different solubility characteristics |

| Cetyltrimethylammonium bromide | Quaternary Ammonium Salt | Known for surfactant properties |

Propriétés

IUPAC Name |

tetrabutylazanium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXHZSNUJQJUFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584992 | |

| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88144-23-4 | |

| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.